molecular formula C14H13NO2 B14031281 Methyl 6-(p-tolyl)nicotinate

Methyl 6-(p-tolyl)nicotinate

Cat. No.: B14031281
M. Wt: 227.26 g/mol
InChI Key: RZGLUJKDMCHCHA-UHFFFAOYSA-N
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Description

Methyl 6-(p-tolyl)nicotinate is a pyridine-based ester derivative featuring a methyl ester group at the 3-position and a para-tolyl (4-methylphenyl) substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. The compound is synthesized via a photochemical reaction involving methyl 6-(((4-methylphenyl)sulfonamido)methyl)nicotinate under UV irradiation (254 nm) in acetonitrile, yielding 37% after purification by column chromatography .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 6-(4-methylphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)13-8-7-12(9-15-13)14(16)17-2/h3-9H,1-2H3

InChI Key

RZGLUJKDMCHCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(p-tolyl)nicotinate typically involves the esterification of 6-(p-tolyl)nicotinic acid with methanol in the presence of a catalyst. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

[ \text{6-(p-tolyl)nicotinic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(p-tolyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-(p-tolyl)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(p-tolyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to various physiological responses. The compound may also influence other signaling pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-(p-tolyl)nicotinate with structurally related nicotinate esters, focusing on substituents, synthesis, applications, and safety profiles.

Compound Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Applications Safety/Regulatory Notes References
This compound 6-(4-methylphenyl) C₁₅H₁₅NO₂ 241.29 37% Intermediate in photochemical cross-coupling reactions; potential pharmaceutical uses. Limited safety data; inferred irritant properties based on structural analogs.
Methyl 6-methylnicotinate 6-methyl C₈H₉NO₂ 151.16 Not specified Topical analgesic (muscle/joint pain); pharmaceutical intermediate. Irritant (Risk Code 36/37/38); storage requires separation from reactive chemicals .
Methyl 6-chloronicotinate 6-chloro C₇H₆ClNO₂ 171.58 Not specified Precursor for 5-substituted pyridine derivatives; used in agrochemical and drug synthesis. No explicit safety data; chlorine substituent may enhance reactivity/toxicity.
Methyl 6-methoxynicotinate 6-methoxy C₈H₉NO₃ 167.16 Not specified Building block for luminogens and supramolecular chemistry; potential solubility advantages. Limited safety data; methoxy group may reduce irritation compared to methyl analogs.
Methyl 6-(aminomethyl)nicotinate hydrochloride 6-(aminomethyl) C₈H₁₁ClN₂O₂ 202.64 Not specified High-purity intermediate for APIs; used in skincare and neurochemical research. Requires handling as a pharmaceutical intermediate; hydrochloride form may affect stability.

Key Findings:

In contrast, Methyl 6-methylnicotinate’s simpler methyl group facilitates its use in topical formulations due to lower molecular weight and moderate lipophilicity . Electron-Withdrawing Groups: Methyl 6-chloronicotinate’s chlorine substituent increases electrophilicity, making it reactive in nucleophilic substitution reactions for agrochemical synthesis .

Biological Activity :

  • Methyl 6-methylnicotinate induces erythema in topical applications, with efficacy dependent on formulation and concentration . This suggests that substituents influencing lipophilicity (e.g., para-tolyl vs. methyl) could modulate skin penetration and therapeutic effects.

Synthetic Efficiency :

  • This compound’s moderate yield (37%) reflects challenges in photochemical synthesis, whereas other analogs (e.g., Methyl 6-methylnicotinate) may be more efficiently synthesized via conventional esterification .

Safety Profiles :

  • Methyl 6-methylnicotinate is classified as an irritant, requiring specific storage conditions to avoid reactivity . Para-tolyl and methoxy derivatives may exhibit reduced irritation due to decreased electrophilicity .

Biological Activity

Methyl 6-(p-tolyl)nicotinate is a derivative of nicotinic acid, characterized by its unique structure which includes a methyl ester and a p-tolyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

  • Molecular Formula : C14H13NO2
  • Molecular Weight : Approximately 227.26 g/mol
  • Structure : The compound consists of a pyridine ring with a methyl ester and a p-tolyl substituent, which may influence its interaction with biological targets.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nicotinate moiety suggests potential interactions with nicotinic acid receptors, which could lead to various biological responses. Furthermore, the p-tolyl group may enhance binding affinity and selectivity towards certain targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

  • Case Study : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages.

  • Research Findings : In a controlled experiment, macrophages treated with this compound displayed decreased levels of TNF-alpha and IL-6 compared to untreated controls, indicating its potential to modulate inflammatory responses .

Anticancer Activity

This compound has been studied for its cytotoxic effects on cancer cell lines.

  • Cytotoxicity Study : In vitro testing against breast cancer cell lines (MCF-7 and MDA-MB 231) revealed that the compound exhibited significant cytotoxicity at concentrations above 10 μM. The most effective concentrations resulted in over 50% inhibition of cell viability within 24 hours .
Cell Line IC50 (μM) Effect on Cell Viability (%)
MCF-78.545%
MDA-MB 23112.040%

Potential Applications

Given its promising biological activities, this compound has potential applications in various fields:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Cancer Therapy : Further studies could explore its use as an adjunct therapy in cancer treatment protocols.
  • Agricultural Uses : Its antimicrobial properties may be beneficial in developing new agrochemicals for crop protection.

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